N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyclopropyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the cyclopropyl and phenylsulfonyl groups. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial production to ensure compliance with regulations and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide: A structurally related compound with different functional groups.
N-(2-chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide: Another compound with a similar core structure but different substituents.
Uniqueness
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its trifluoromethyl, cyclopropyl, and phenylsulfonyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16ClF3N2O3S |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-15-9-6-12(18(20,21)22)10-16(15)24(11-17(25)23-13-7-8-13)28(26,27)14-4-2-1-3-5-14/h1-6,9-10,13H,7-8,11H2,(H,23,25) |
InChI Key |
RLOJVLPSAMMUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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